4-Bromo-2-nitrobenzene-1-thiol

Catalog No.
S3177336
CAS No.
76209-02-4
M.F
C6H4BrNO2S
M. Wt
234.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitrobenzene-1-thiol

Researchers seeking stable building blocks for benzothiazole synthesis encounter rapid oxidative degradation with aminothiols. 4-Bromo-2-nitrobenzenethiol (CAS 76209-02-4) provides a shelf-ready solution: ortho-nitro protection blocks oxidation, enabling reproducible reductive cyclization. The 4-bromo substituent facilitates Suzuki or Buchwald coupling for advanced diversification. Key for 5-bromo-benzothiazole pharmaceutical intermediates and phenothiazine OLED materials. Ships globally.

CAS Number

76209-02-4

Product Name

4-Bromo-2-nitrobenzene-1-thiol

IUPAC Name

4-bromo-2-nitrobenzenethiol

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07

InChI

InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H

InChI Key

AJQYWSYQGXVQBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S

solubility

not available

Synonyms

4-Bromo-2-nitrothiophenol, 2-Nitro-4-bromobenzenethiol, 4-Bromo-2-nitrophenyl mercaptan, 4-Bromo-2-nitrobenzene-1-thiol

Purity

≥97%

Package Size

1 g, 5 g

4-Bromo-2-nitrobenzene-1-thiol is an essential building block in the synthesis of highly functionalized benzothiazoles, benzothiophenes, and phenothiazines [1]. Featuring an ortho-nitrothiophenol core and a para-bromo substituent, this compound serves as a highly stable, shelf-ready precursor for reductive cyclization workflows . By masking the sensitive amine as a nitro group, it prevents the rapid oxidative degradation typically observed in free aminothiols. Furthermore, the 4-bromo group provides a robust handle for downstream palladium-catalyzed cross-coupling, making it a critical intermediate for pharmaceutical discovery and advanced materials synthesis[1].

Research Fit

Polysubstituted aromatic thiol intermediate
ortho-NO₂ / para-Br substitution pattern
Orthogonal reactivity: SNAr & cross-coupling

Substituting 4-bromo-2-nitrobenzene-1-thiol with generic analogs severely compromises synthetic efficiency and target scope[1]. Utilizing 2-nitrobenzenethiol eliminates the para-bromo handle, completely preventing subsequent functionalization via Suzuki or Buchwald-Hartwig cross-coupling. Conversely, attempting to procure and use the reduced analog, 2-amino-4-bromobenzenethiol, introduces severe handling challenges; the electron-rich aminothiol is highly susceptible to atmospheric oxidation, rapidly forming insoluble bis(2-amino-4-bromophenyl) disulfide impurities [2]. This instability necessitates strict inert-atmosphere handling and often results in significant yield losses during cyclization, making the nitro-protected thiol the superior choice for reproducible manufacturing[1].

Substitution Risk

Target 4-Bromo-2-nitrobenzenethiol
Generic analog 2-Nitrobenzenethiol or 4-bromobenzenethiol — dual substitution absent, lipophilicity and electronic environment differ significantly; may shift reaction outcomes
Target 4-Bromo-2-nitrobenzenethiol
Chloro analog 4-Chloro-2-nitrobenzenethiol — C–Cl less reactive in cross-coupling; leaving-group ability alters transformation scope

Oxidative Stability and Protection Against Disulfide Formation

2-Amino-4-bromobenzenethiol is notoriously unstable in air, rapidly oxidizing to bis(2-amino-4-bromophenyl) disulfide, which reduces the effective yield of active monomer and introduces purification bottlenecks [1]. In contrast, the strongly electron-withdrawing nitro group in 4-bromo-2-nitrobenzene-1-thiol stabilizes the thiol against spontaneous oxidation, allowing for standard storage and handling without the rapid degradation seen in the aminothiol counterpart[2].

Evidence DimensionOxidative stability and shelf-life in ambient air
Target Compound DataStable as a monomeric precursor under standard dark/cool storage conditions.
Comparator Or Baseline2-Amino-4-bromobenzenethiol (rapidly oxidizes to disulfide impurities in air).
Quantified DifferenceEliminates the rapid spontaneous disulfide formation associated with ortho-aminothiols.
ConditionsAmbient atmospheric storage and handling prior to cyclization.

Procuring the nitro-thiol eliminates the need for strict inert-atmosphere storage and prevents yield loss due to premature oxidation, ensuring reproducible batch-to-batch cyclization.

Lipophilicity
Cross-study comparable
XLogP3 = 2.6
+0.4 to +0.9 vs. 2-nitrobenzenethiol; intermediate vs. 4-bromobenzenethiol
Supports partition and permeability screening context
Computed XLogP3 3.0; experimental validation advised

Enabling Late-Stage Palladium-Catalyzed Cross-Coupling

While 2-nitrobenzenethiol can undergo reductive cyclization to form a generic benzothiazole core, it lacks a reactive site for further elaboration. 4-Bromo-2-nitrobenzene-1-thiol retains a reactive C-Br bond that survives the initial cyclization process, providing a necessary handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1]. This allows for the synthesis of complex, multi-ring systems required in modern drug discovery.

Evidence DimensionCross-coupling reactivity of the resulting heterocycle
Target Compound DataEnables high-conversion Pd-catalyzed cross-coupling due to the preserved 4-bromo handle.
Comparator Or Baseline2-Nitrobenzenethiol (Lacks halogen handle, preventing direct cross-coupling).
Quantified DifferenceProvides the essential reactive site for late-stage C-C bond formation.
ConditionsStandard Pd-catalyzed cross-coupling conditions post-cyclization.

Buyers targeting complex pharmaceutical libraries must select the brominated precursor to allow for late-stage diversification of the heterocyclic core.

Polar Surface Area
Cross-study comparable
TPSA = 84.62 Ų
+45.82 Ų vs. 4-bromobenzenethiol
Impacts solubility and hydrogen-bonding interaction context
Computed TPSA; may differ from experimental values

Regioselective Heterocycle Formation Efficiency

Attempting to synthesize fused heterocycles from 4-bromobenzenethiol requires complex, multi-step ortho-functionalization that often suffers from poor regioselectivity and low overall yields . 4-Bromo-2-nitrobenzene-1-thiol possesses the requisite ortho-nitro group, which can be reduced in situ to an amine, immediately triggering cyclization with an appropriate electrophile to form the benzothiazole core in a single, high-yielding step [1].

Evidence DimensionSteps required for benzothiazole core formation
Target Compound Data1-step reductive cyclization.
Comparator Or Baseline4-Bromobenzenethiol (requires multiple steps for ortho-amination/cyclization).
Quantified DifferenceEliminates 2-3 synthetic steps and avoids regioselectivity issues.
ConditionsStandard reductive cyclization conditions (e.g., Fe/HCl or catalytic hydrogenation with an electrophile).

Utilizing the pre-functionalized ortho-nitrothiophenol drastically reduces synthetic complexity and improves overall process efficiency for heterocycle manufacturing.

Halogen Reactivity
Class-level inference
MW 234.07 g/mol (C–Br)
+44.45 g/mol vs. 4-chloro analog; C–Br typically more labile in Pd couplings
Enables broader cross-coupling scope; verify reactivity under specific conditions
Inferred from aryl halide trends; not measured directly for this compound

Precursor for Functionalized Benzothiazoles in Drug Discovery

Ideal for the synthesis of 5-bromo-substituted benzothiazoles, which serve as core scaffolds in kinase inhibitors and other pharmaceutical agents. The nitro group is reduced to an amine, which cyclizes with an aldehyde or acid chloride, leaving the bromine available for further modification via cross-coupling [1].

Synthesis of Advanced Phenothiazine Dyes and OLED Materials

Used in the construction of phenothiazine derivatives for organic light-emitting diodes (OLEDs) and redox-active polymers, where the preserved bromo group allows for the extension of the conjugated pi-system .

Building Block for Thioether-Linked Screening Libraries

The highly nucleophilic thiol can be selectively alkylated or arylated prior to nitro reduction, enabling the generation of diverse, halogenated thioether libraries for high-throughput screening[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal SNAr and cross-coupling research
Nitro-activation and bromo leaving-group handle
Stepwise functionalization sequence and regioselectivity
Medicinal chemistry building block studies
Computed lipophilicity and polar surface area profile
ADME property modulation in lead compound research
Functionalized self-assembled monolayer (SAM) research
Thiol anchoring group and dual spectroscopic handles
Post-assembly modification and surface characterization
Mechanistic probe for thiol reactivity studies
Dual-substitution electronic/steric effects
Deconvolution of reaction mechanisms and redox behavior

XLogP3

2.6

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